

2,6-Dimethyl-4-Hydroxypyridine CAS number and properties

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Compound of Interest

Compound Name: 2,6-Dimethyl-4-Hydroxypyridine

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An In-Depth Technical Guide to **2,6-Dimethyl-4-Hydroxypyridine**

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-Dimethyl-4-hydroxypyridine is a heterocyclic organic compound that serves as a pivotal building block in various domains of chemical synthesis, from pharmaceuticals to industrial applications. Its structure, featuring a pyridine ring substituted with two methyl groups and a hydroxyl group, imparts a unique combination of reactivity, stability, and biological activity. This guide provides a comprehensive technical overview of its properties, synthesis, and applications, with a focus on the scientific principles that govern its behavior and utility. A defining characteristic of this molecule is its existence in a tautomeric equilibrium between the pyridinol and pyridone forms, a feature that critically influences its chemical and biological profile.

Chemical Identification and Nomenclature

Accurate identification is paramount in research and development. **2,6-Dimethyl-4-hydroxypyridine** is known by several names and identifiers, reflecting its tautomeric nature. The predominant form is often the pyridone tautomer.

| Identifier | Value |
|-----------------------------|--|
| Primary CAS Number | 13603-44-6[1][2][3][4][5] |
| Alternate CAS Number | 7516-31-6[6] |
| Molecular Formula | C ₇ H ₉ NO[4][6][7][8] |
| Molecular Weight | 123.15 g/mol [7][8][9] |
| IUPAC Name (Pyridinol Form) | 2,6-dimethylpyridin-4-ol[1][3] |
| IUPAC Name (Pyridone Form) | 2,6-dimethyl-1H-pyridin-4-one[1][7] |
| Common Synonyms | 4-Hydroxy-2,6-dimethylpyridine, 2,6-Dimethyl-4-pyridinol, 4-Hydroxy-2,6-lutidine[3][4] |
| InChI | InChI=1S/C7H9NO/c1-5-3-7(9)4-6(2)8-5/h3-4H,1-2H3,(H,8,9)[6][7] |
| InChI Key | PRAFLUMTYHBEHE-UHFFFAOYSA-N[1][6][7][8] |
| Canonical SMILES | CC1=CC(=O)C=C(N1)C[6][7] |

Physicochemical Properties

The physical and chemical properties of **2,6-Dimethyl-4-hydroxypyridine** are crucial for its handling, storage, and application in synthetic protocols.

| Property | Value | Source(s) |
|----------------|--|------------------|
| Appearance | White to off-white, yellow, or brown crystalline solid/powder. | [2][3][6][7][10] |
| Melting Point | 228-233 °C | [2][3][5][6] |
| Boiling Point | 205.4 °C at 760 mmHg | [3] |
| Density | ~1.013 g/cm ³ | [3][7] |
| Solubility | Soluble in water and organic solvents. | [4][10] |
| Flash Point | 93.1 °C | [3] |
| Vapor Pressure | 0.251 mmHg at 25 °C | [3] |

The Chemistry of Tautomerism

A core concept essential to understanding **2,6-Dimethyl-4-hydroxypyridine** is its prototropic tautomerism. It exists as an equilibrium mixture of the aromatic alcohol form (2,6-dimethylpyridin-4-ol) and the non-aromatic but conjugated keto form (2,6-dimethyl-1H-pyridin-4-one). For 4-hydroxypyridines, the pyridone form is significantly favored in both solid and solution states due to intermolecular hydrogen bonding and favorable amide-like resonance. [11][12] This equilibrium is not static and can be influenced by solvent polarity, with polar solvents further stabilizing the more polar pyridone tautomer.[13][14] This phenomenon is critical as each tautomer presents a different set of reactive sites and potential for intermolecular interactions, directly impacting its role in synthesis and biological systems.

Caption: Tautomeric equilibrium of **2,6-Dimethyl-4-Hydroxypyridine**.

Spectroscopic Profile

The structural features and tautomeric equilibrium of **2,6-Dimethyl-4-hydroxypyridine** can be elucidated through various spectroscopic techniques. The observed spectrum is often a composite reflection of the predominant tautomer under the analytical conditions.

| Technique | Key Spectral Features and Interpretation | Source(s) |
|--------------------|---|-----------|
| ¹ H NMR | In deuterated DMSO, a singlet for the two equivalent aromatic ring protons appears around δ 5.8-7.57 ppm. The six protons of the two methyl groups appear as a sharp singlet at approximately δ 2.3 ppm. | [1][6] |
| IR Spectroscopy | The spectrum shows characteristic bands for both tautomers. A broad O-H stretching vibration may appear around 3200–3400 cm ⁻¹ . More prominently, reflecting the pyridone form, a strong C=O carbonyl stretch is observed around 1650 cm ⁻¹ , and an N-H stretch can be seen near 3144 cm ⁻¹ . Aromatic C-C stretching vibrations are found around 1567 and 1418 cm ⁻¹ . | [1][6] |
| UV-Vis | The electronic absorption spectrum in DMSO shows a primary maximum (λ_{max}) at approximately 267 nm. This corresponds to a $\pi \rightarrow \pi^*$ electronic transition within the conjugated pyridone system. | [6] |
| Mass Spectrometry | The molecular ion peak is observed at an m/z corresponding to its molecular weight, confirming the C ₇ H ₉ NO formula. | [1] |

Synthesis Methodologies

The synthesis of **2,6-Dimethyl-4-hydroxypyridine** has evolved to include both classical and modern, greener approaches. The choice of method often depends on the desired scale, purity, and environmental considerations.

Key Synthetic Routes

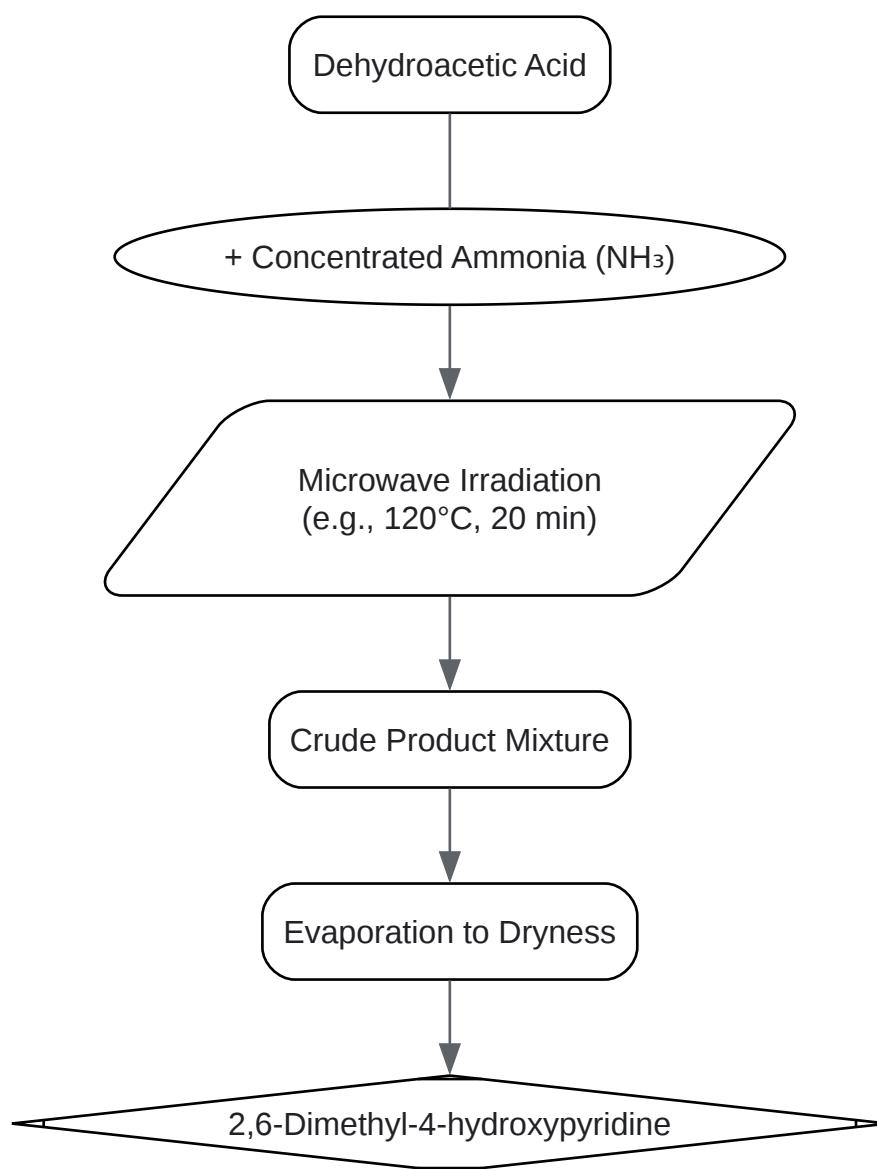
- **From Dehydroacetic Acid:** A prevalent method involves the reaction of dehydroacetic acid with aqueous or concentrated ammonia, often under heat or microwave irradiation.^{[1][9]} This process leverages a ring transformation mechanism to yield the target pyridone.
- **Hantzsch Dihydropyridine Synthesis:** This classical method can be adapted to produce the pyridine core, involving the condensation of a β -ketoester (like ethyl acetoacetate), an aldehyde, and ammonia, followed by an oxidation step.^{[1][10]}
- **Hydroxylation of 2,6-Dimethylpyridine:** Direct hydroxylation of the corresponding lutidine derivative can be achieved using various oxidizing agents, though selectivity can be a challenge.^[6]
- **Green Chemistry Approaches:** Modern methods focus on environmental benignity. One patented approach uses weakly basic ion-exchange resins to catalyze the dimerization of ethyl acetoacetate, followed by in-situ ammoniation to form the pyridone ring system with high yield.^[1]

Example Protocol: Synthesis from Dehydroacetic Acid via Microwave Irradiation

This protocol is based on a reported procedure and is intended for illustrative purposes.^[9]

- **Preparation:** Suspend dehydroacetic acid (1.5 g, 8.92 mmol) in concentrated ammonia (4 mL) within a suitable microwave reactor vessel.
- **Reaction:** Subject the mixture to microwave irradiation at 120°C for 20 minutes. The reaction should be monitored for completion.

- Work-up: Upon cooling, the reaction mixture is evaporated to dryness under reduced pressure.
- Purification: The crude product can be purified by recrystallization or chromatography to afford pure **2,6-dimethyl-4-hydroxypyridine**.



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Caption: Workflow for synthesis from dehydroacetic acid.

Applications in Research and Drug Development

The utility of **2,6-Dimethyl-4-hydroxypyridine** stems from its role as a versatile synthetic intermediate. The pyridone scaffold is a privileged structure in medicinal chemistry, appearing in numerous bioactive molecules.[\[6\]](#)

- **Pharmaceutical Intermediate:** It is a key building block in the synthesis of more complex molecules. Notably, it has been used to synthesize disubstituted pyridinyl-aminohydantoins, which act as selective inhibitors of Beta-secretase 1 (BACE1), an important target in Alzheimer's disease research.[\[3\]](#)[\[9\]](#) The structural rigidity and hydrogen bonding capabilities of the pyridone core are crucial for binding to enzyme active sites.
- **Biological Activity:** The compound itself has been investigated for potential biological effects. Studies suggest it possesses antioxidant properties, with the ability to scavenge free radicals, and may exert neuroprotective effects, making it a subject of interest for neurodegenerative disease research.[\[4\]](#)[\[6\]](#)
- **Industrial Chemistry:** Beyond pharmaceuticals, it serves as a coupling agent in the oxidation method for dyeing hair, where it reacts with a primary intermediate to intensify and fix color.[\[6\]](#)

Safety, Handling, and Storage

As with any chemical reagent, proper handling of **2,6-Dimethyl-4-hydroxypyridine** is essential for laboratory safety.

- **Hazard Identification:** It is classified as causing skin irritation (H315) and serious eye irritation (H319).[\[10\]](#) It may also be harmful if swallowed or inhaled.[\[15\]](#)
- **Handling Precautions:**
 - Work in a well-ventilated area or under a chemical fume hood.[\[15\]](#)
 - Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[\[10\]](#)
 - Avoid breathing dust.[\[15\]](#)
 - Wash hands thoroughly after handling.[\[10\]](#)

- First Aid Measures:
 - Eyes: Immediately rinse with plenty of water for at least 15 minutes, removing contact lenses if present. Seek medical attention if irritation persists.[\[10\]](#)[\[15\]](#)
 - Skin: Wash off immediately with plenty of soap and water. Remove contaminated clothing. [\[10\]](#)[\[15\]](#)
 - Ingestion: Rinse mouth with water and seek medical advice.[\[15\]](#)
- Storage: Store in a tightly sealed container in a dry, cool, and well-ventilated place. Keep away from strong oxidizing agents.[\[10\]](#)[\[15\]](#)

Conclusion

2,6-Dimethyl-4-hydroxypyridine is more than a simple chemical; it is a versatile tool for chemists and drug developers. Its defining tautomeric equilibrium governs its reactivity and interactions, while its robust synthesis routes make it an accessible building block for a range of applications. From its foundational role in creating potential therapeutics for neurodegenerative diseases to its use in industrial processes, a thorough understanding of its chemical principles, as outlined in this guide, is crucial for harnessing its full potential.

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